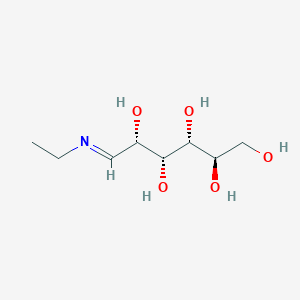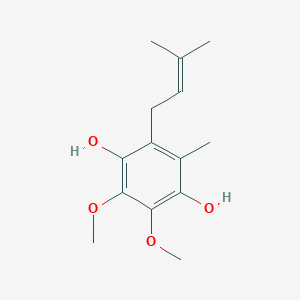
2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QH(2), also known as ubiquinol, belongs to the class of organic compounds known as ubiquinols. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methylbenzene-1, 4-diol moiety to which an isoprenyl group is attached at ring position 2(or 6). QH(2) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, QH(2) is primarily located in the membrane (predicted from logP) and cytoplasm. QH(2) exists in all eukaryotes, ranging from yeast to humans. In humans, QH(2) is involved in the oncogenic action OF 2-hydroxyglutarate pathway and the congenital lactic acidosis pathway. QH(2) is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, fumarase deficiency, pyruvate dehydrogenase deficiency (e3), and mitochondrial complex II deficiency.
Ubiquinol is a member of hydroquinones. It has a role as an Escherichia coli metabolite and a mouse metabolite.
Scientific Research Applications
Opioid and Cannabinoid Receptor Affinity
A study on the fungus Eurotium repens identified new benzyl derivatives, including compounds structurally related to 2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol. These compounds showed significant binding affinity for human opioid and cannabinoid receptors, suggesting potential psychoactive properties and importance for studies in this area (Gao et al., 2011).
Asymmetric Organic Synthesis
The compound has been linked to advancements in asymmetric organic synthesis. A paper discussed the synthesis of a related compound, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, highlighting its diverse applications in this field. The study emphasized environmentally friendly synthetic methods, enhancing the compound's relevance in green chemistry (Hu & Shan, 2020).
Antiferromagnetic Exchange Interaction
Research on 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), a structurally related compound, provided insights into antiferromagnetic exchange interactions among spins in an isosceles triangular configuration. This study contributes to the understanding of magnetic properties in organic compounds and their potential applications (Fujita et al., 1996).
Piezoelectric Chromophore Applications
In the field of polymer science, a related compound was used in the synthesis of novel polyurethanes containing tricyanocyclopropyl groups, demonstrating piezoelectric properties suitable for device applications. This indicates the compound's potential in the development of advanced materials (Lee & Park, 2001).
properties
Product Name |
2,3-Dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H20O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6,15-16H,7H2,1-5H3 |
InChI Key |
TVLSKGDBUQMDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C |
physical_description |
Solid |
synonyms |
ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



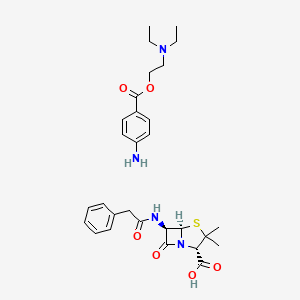
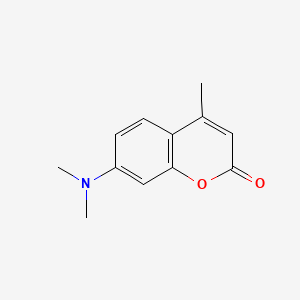
![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
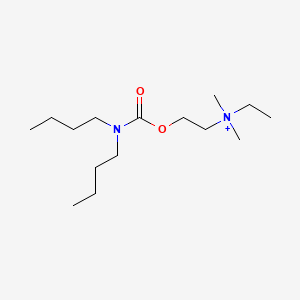
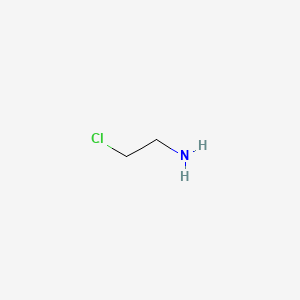
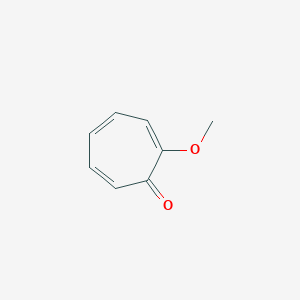
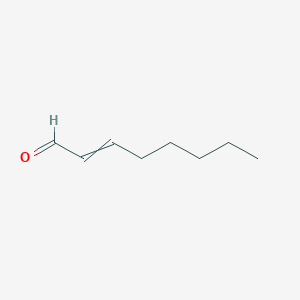
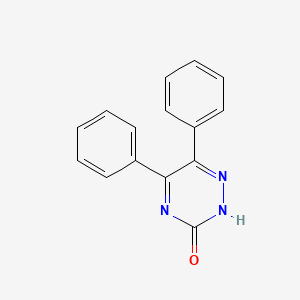
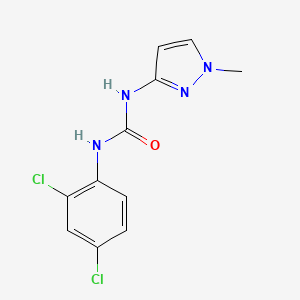
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)
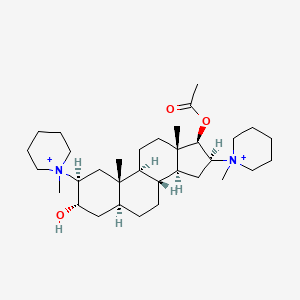
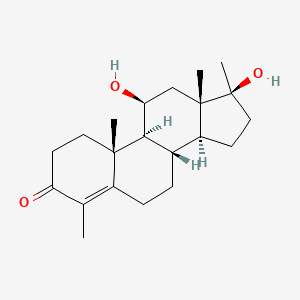
![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
